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molecular formula C10H9NO3 B8676387 Nitrotetralone

Nitrotetralone

Cat. No. B8676387
M. Wt: 191.18 g/mol
InChI Key: AFWGQFSYASSTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06333337B1

Procedure details

A suspension of 7-nitro-1-tetralone (10.14 g, 0.053 mol) in MeOH (600 ml) was cooled to 0° C. and treated with NaBH4 (4.25 g, 0.11 mol. 2.1 equiv.). A nitrotetralone can be obtained by nitration of a 1-tetralone, the desired product being separated from minor component byproducts. The reaction mixture became homogeneous almost immediately. After stirring at 0° C. for 30 min. 2N HCl (100 ml) was added and stirring was continued for an additional 30 min. The reaction mixture was concentrated under reduced pressure (approx. 150 ml) and diluted with CH2Cl2 (200 ml) and H2O (100 ml). The aqueous layer was separated and extracted with additional CH2Cl2 (2×100 ml). The combined organic layers were washed with brine (100 ml), dried (Na2SO4), filtered and concentrated under reduced pressure to 7-nitro-1,2,3,4-tetrahydo-2-naphthalenol as a white solid (10.13 g, 99%) which was used in the next step without further purification. Rf (silica gel): 0.50 (40% hexane: 40% CH2Cl2: 20% EtOAc); 1H NMR (300 MHZ, CDCl3) 8.29 (d,J=2.1 Hz, 1H), 7.97(dd,J=2.1 and 8.1 Hz, 1H), 7.21 (d, J=8.1 Hz, 1H), 4.80-4.77 (m, 1H), 2.94-2.73 (m, 2H), 2.47 (d, J=6.0 Hz, 1H), 2.12-1.93 (m, 2H), 1.90-1.74 (m, 2H); 13C NMR (75 MHZ, CDCl3) 146.5, 145.1, 140.6, 129.9, 123.6, 122.2, 67.8, 31.9, 29.3, 18.6.
Quantity
10.14 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
4.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][C:11]2=[O:14])=[CH:6][CH:5]=1)([O-:3])=[O:2].[BH4-].[Na+].C[OH:18]>>[N+:1]([CH:4]1[CH2:5][CH2:6][C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:13]1=[O:18])([O-:3])=[O:2].[C:11]1(=[O:14])[C:12]2[C:7](=[CH:6][CH:5]=[CH:4][CH:13]=2)[CH2:8][CH2:9][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
10.14 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)=O
Name
Quantity
600 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
4.25 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1C(C2=CC=CC=C2CC1)=O
Name
Type
product
Smiles
C1(CCCC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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